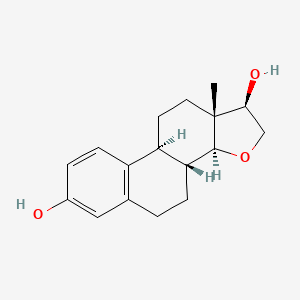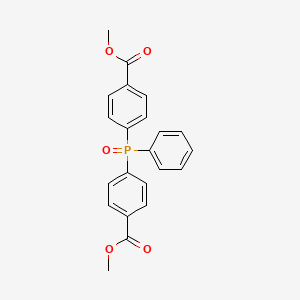
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound that belongs to the class of thiols. Thiols are sulfur analogs of alcohols and are characterized by the presence of a sulfhydryl group (-SH). This compound is notable for its unique structure, which includes a pyridyloxy group and a pentylamino chain, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methyl-2-pyridinol with 1-bromopentane to form 4-methyl-2-pyridyloxy-pentane. This intermediate is then reacted with ethanethiol in the presence of a base to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The pyridyloxy group may interact with specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simpler thiol compound with a similar sulfhydryl group.
2-(5-(4-methyl-2-pyridyloxy)pentyl)amine: Lacks the thiol group but has a similar pyridyloxy-pentyl structure.
4-methyl-2-pyridinol: The starting material for the synthesis of the compound.
Uniqueness
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to its combination of a thiol group and a pyridyloxy-pentyl structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
41287-58-5 |
|---|---|
Molekularformel |
C13H23ClN2OS |
Molekulargewicht |
290.85 g/mol |
IUPAC-Name |
2-[5-(4-methylpyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H22N2OS.ClH/c1-12-5-7-15-13(11-12)16-9-4-2-3-6-14-8-10-17;/h5,7,11,14,17H,2-4,6,8-10H2,1H3;1H |
InChI-Schlüssel |
FQGSDDOBFKGGOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)OCCCCCNCCS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




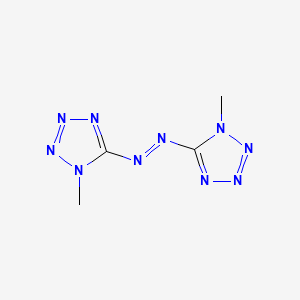

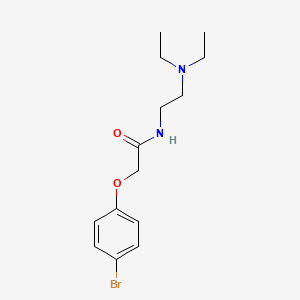
![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
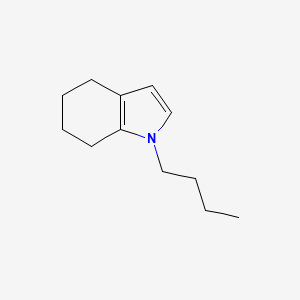

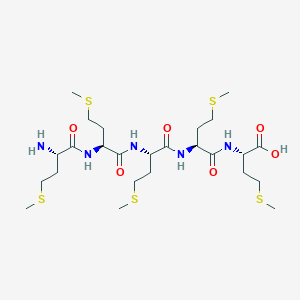
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)
